![molecular formula C15H14O B11893701 Indeno[2,1-b]pyran, 2-propyl- CAS No. 62096-31-5](/img/structure/B11893701.png)
Indeno[2,1-b]pyran, 2-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylindeno[2,1-b]pyran is a heterocyclic compound that features a fused ring system consisting of an indene and a pyran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-propylindeno[2,1-b]pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of indene derivatives with pyran precursors in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids (e.g., aluminum chloride) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2-propylindeno[2,1-b]pyran may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, utilizing readily available starting materials and scalable reaction conditions.
化学反応の分析
Types of Reactions: 2-Propylindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
科学的研究の応用
2-Propylindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting devices.
作用機序
The mechanism of action of 2-propylindeno[2,1-b]pyran involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
類似化合物との比較
Indeno[1,2-b]pyran: Another fused ring system with similar structural features but different substitution patterns.
Spiropyrans: Compounds with a spirocyclic structure that can undergo reversible photochromic changes.
Uniqueness: 2-Propylindeno[2,1-b]pyran is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific electronic or photophysical properties.
特性
CAS番号 |
62096-31-5 |
|---|---|
分子式 |
C15H14O |
分子量 |
210.27 g/mol |
IUPAC名 |
2-propylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-2-5-12-8-9-14-13-7-4-3-6-11(13)10-15(14)16-12/h3-4,6-10H,2,5H2,1H3 |
InChIキー |
YUHKEGJAYQVPPV-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C2C3=CC=CC=C3C=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


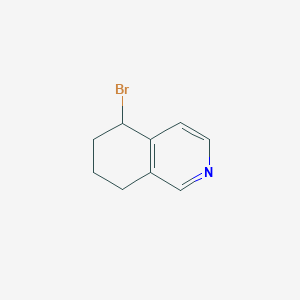
![Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)
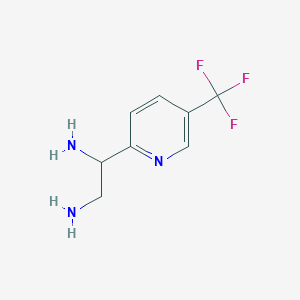
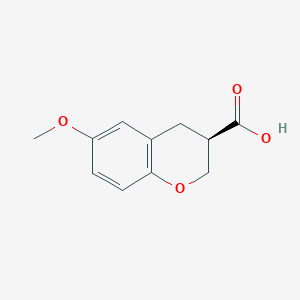


![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)
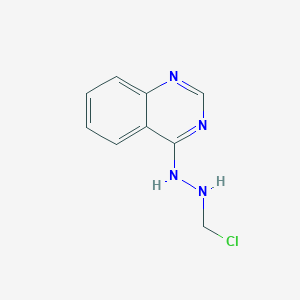


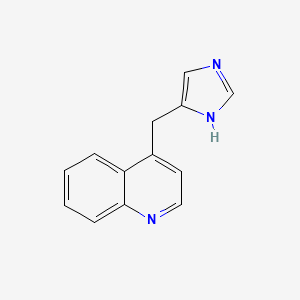
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
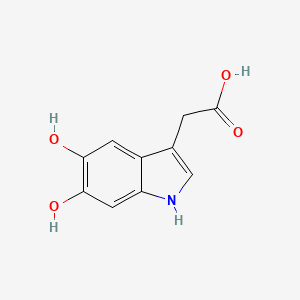
![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
